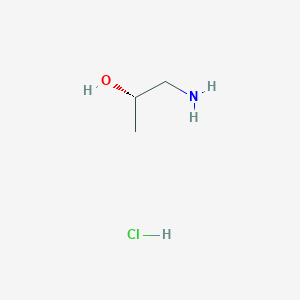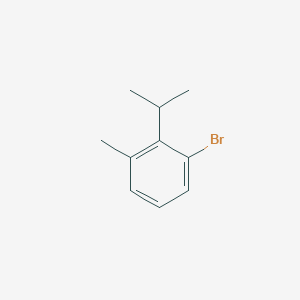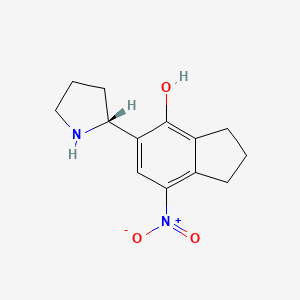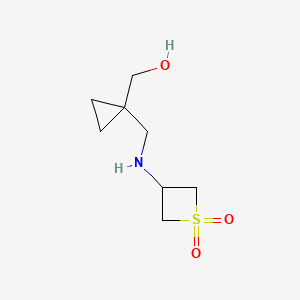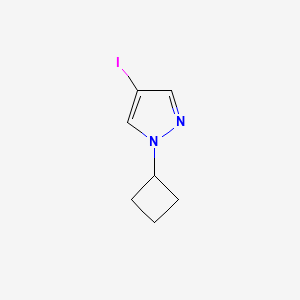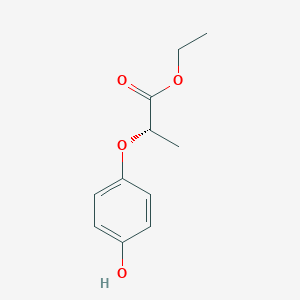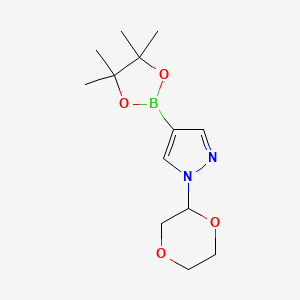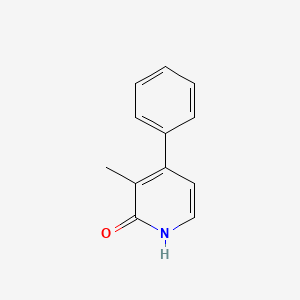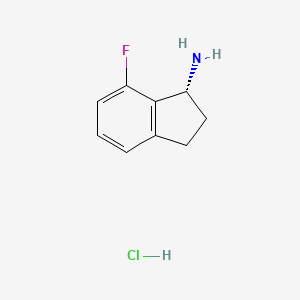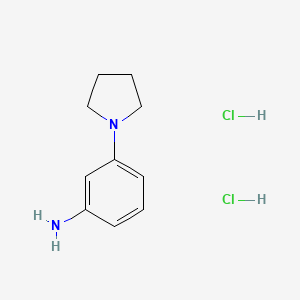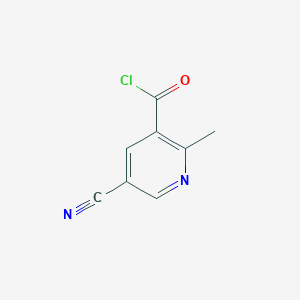
5-Cyano-2-methylnicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-methylnicotinoyl chloride is an organic compound that belongs to the class of nitriles and chlorides It is a derivative of nicotinic acid and is characterized by the presence of a cyano group (-CN) and a chloride group (-Cl) attached to a methylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylnicotinoyl chloride typically involves the chlorination of 5-Cyano-2-methylnicotinic acid. One common method is the reaction of 5-Cyano-2-methylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Cyano-2-methylnicotinic acid+SOCl2→5-Cyano-2-methylnicotinoyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylnicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-Cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Aqueous acid or base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 5-Cyano-2-methylnicotinic acid.
Reduction: Formation of 5-Amino-2-methylnicotinoyl chloride.
Scientific Research Applications
5-Cyano-2-methylnicotinoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions of nitrile-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylnicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloride group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-methylnicotinic acid: Similar structure but lacks the chloride group.
2-Methylnicotinoyl chloride: Lacks the cyano group.
5-Cyano-2-chloronicotinic acid: Contains both cyano and chloride groups but in different positions.
Uniqueness
5-Cyano-2-methylnicotinoyl chloride is unique due to the presence of both cyano and chloride groups on a methylated pyridine ring
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3 |
InChI Key |
IJTBYCOJVDEGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
